Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
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Overview
Description
Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first developed in the 1990s. It is a psychoactive substance that has been used for recreational purposes and has gained popularity in recent years. However, JWH-018 has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate acts on the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood regulation, and appetite control. Specifically, this compound binds to cannabinoid receptors in the brain and activates them, leading to the release of neurotransmitters that affect these processes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, decrease anxiety, and improve mood. However, it can also have negative effects, including increased heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, which allows for small amounts to be used in experiments. However, this compound is also highly addictive and can have negative effects on laboratory animals, which limits its use in certain experiments.
Future Directions
There are several future directions for research on Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in these applications. Additionally, research is needed to better understand the long-term effects of this compound use and to develop strategies for reducing its potential for abuse.
Synthesis Methods
Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires specialized knowledge and equipment. The process involves the use of hazardous chemicals and should only be carried out by trained professionals.
Scientific Research Applications
Ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties. Studies have also suggested that this compound may have potential as a treatment for various neurological disorders, including epilepsy and Parkinson's disease.
properties
IUPAC Name |
ethyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-6-7-12-10-5-3-4-8(9)10/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKWIWPEAAPRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC2C1CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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